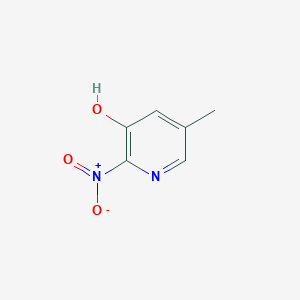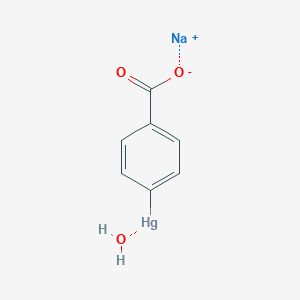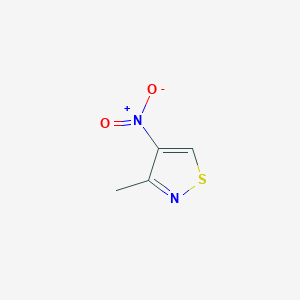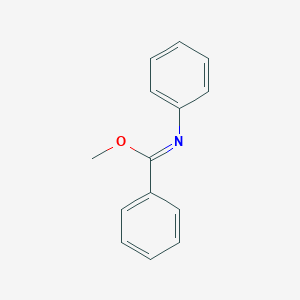
Benzenecarboximidic acid, N-phenyl-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenecarboximidic acid, N-phenyl-, methyl ester, also known as methyl N-phenylbenzimidate, is a chemical compound with the molecular formula C14H13N2O2. This compound is widely used in scientific research due to its unique properties and potential applications in various fields.
Mecanismo De Acción
The mechanism of action of Benzenecarboximidic acid, N-phenyl-, methyl ester N-phenylbenzimidate is not well understood. However, it is believed to act as a nucleophile, attacking electrophilic centers in various reactions. It is also known to form hydrogen bonds with other molecules, which can influence its reactivity.
Efectos Bioquímicos Y Fisiológicos
Methyl N-phenylbenzimidate has not been extensively studied for its biochemical and physiological effects. However, it is known to be relatively non-toxic and has low acute toxicity in animals. It is also not known to have any significant mutagenic or carcinogenic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using Benzenecarboximidic acid, N-phenyl-, methyl ester N-phenylbenzimidate in lab experiments is its versatility. It can be used for various applications, including the synthesis of organic compounds and the preparation of metal complexes. It is also relatively easy to handle and has low toxicity. However, one of the limitations of using this compound is its high cost, which can limit its use in some experiments.
Direcciones Futuras
There are several potential future directions for the use of Benzenecarboximidic acid, N-phenyl-, methyl ester N-phenylbenzimidate in scientific research. One possible direction is the development of new synthetic methods for the preparation of this compound. Another direction is the exploration of its potential applications in the development of new pharmaceuticals and agrochemicals. Additionally, further studies are needed to understand its mechanism of action and its potential biochemical and physiological effects.
Métodos De Síntesis
The synthesis of Benzenecarboximidic acid, N-phenyl-, methyl ester N-phenylbenzimidate can be achieved through several methods, including the reaction of N-phenylbenzimidoyl chloride with methanol or the reaction of N-phenylbenzimidoyl chloride with sodium methoxide. The latter method is preferred as it yields a higher purity product.
Aplicaciones Científicas De Investigación
Methyl N-phenylbenzimidate has been extensively used in scientific research for various applications. It is commonly used as a reagent for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used as a fluorescent probe for the detection of metal ions and as a ligand for the preparation of metal complexes.
Propiedades
Número CAS |
6780-39-8 |
|---|---|
Nombre del producto |
Benzenecarboximidic acid, N-phenyl-, methyl ester |
Fórmula molecular |
C14H13NO |
Peso molecular |
211.26 g/mol |
Nombre IUPAC |
methyl N-phenylbenzenecarboximidate |
InChI |
InChI=1S/C14H13NO/c1-16-14(12-8-4-2-5-9-12)15-13-10-6-3-7-11-13/h2-11H,1H3 |
Clave InChI |
KDKHRAVKGIIQHF-UHFFFAOYSA-N |
SMILES |
COC(=NC1=CC=CC=C1)C2=CC=CC=C2 |
SMILES canónico |
COC(=NC1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



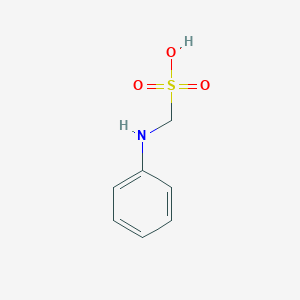
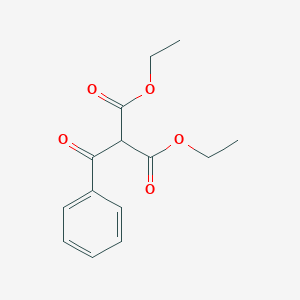
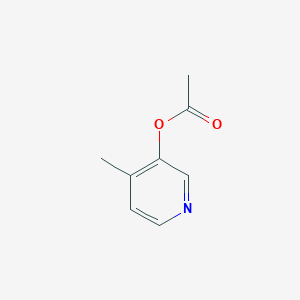
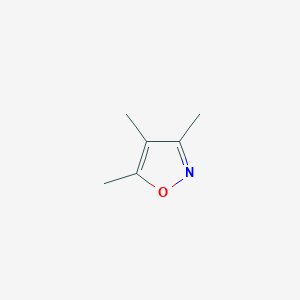
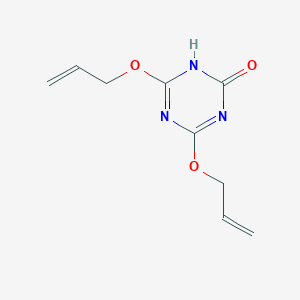
![2,7-Naphthalenedisulfonic acid, 4-[(2-arsonophenyl)azo]-3-hydroxy-](/img/structure/B86240.png)
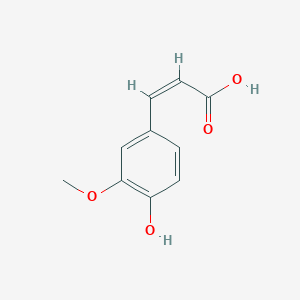

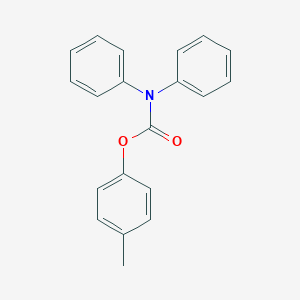
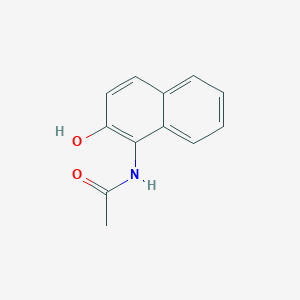
![Exo-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl acetate](/img/structure/B86248.png)
